molecular formula C₂₀H₃₀ClN₃O₄Si B1139925 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- CAS No. 115479-39-5

7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-

Cat. No.: B1139925
CAS No.: 115479-39-5
M. Wt: 440.01
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 4-chloro-substituted pyrrolo[2,3-d]pyrimidine nucleoside analog with a β-D-ribofuranosyl moiety at position 6. The ribose sugar is protected by a 5-O-(tert-butyldimethylsilyl) (TBDMS) group and a 2,3-O-isopropylidene acetal, which are strategically introduced to enhance stability during synthetic manipulations and control regioselectivity in glycosylation reactions . These protective groups are pivotal in nucleoside chemistry, as they prevent undesired side reactions and enable selective deprotection for downstream functionalization .

Properties

IUPAC Name

[(3aS,4R,6R)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O4Si/c1-19(2,3)29(6,7)25-10-13-14-15(28-20(4,5)27-14)18(26-13)24-9-8-12-16(21)22-11-23-17(12)24/h8-9,11,13-15,18H,10H2,1-7H3/t13-,14?,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFANUVYJLNMOM-NYELBAIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO[Si](C)(C)C(C)(C)C)N3C=CC4=C3N=CN=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676203
Record name 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115479-39-5
Record name 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7H-Pyrrolo[2,3-d]pyrimidine derivatives, particularly those functionalized with various substituents, have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- , exploring its potential as an inhibitor of various kinases and its applications in cancer therapy.

Structural Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with biological targets. The presence of a 4-chloro group and a ribofuranosyl moiety enhances its solubility and binding affinity to target proteins. The structural modifications significantly influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, a series of these compounds demonstrated moderate to excellent activity against various cancer cell lines. Notably, one derivative exhibited IC50 values of 0.66 μM , 0.38 μM , and 0.44 μM against A549, HeLa, and MCF-7 cell lines respectively . These results suggest that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can lead to enhanced anticancer efficacy.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases involved in cell proliferation and survival pathways. For example, certain derivatives have been shown to inhibit c-Met kinase activity and induce apoptosis in HepG2 cells by modulating pro-apoptotic and anti-apoptotic protein levels (e.g., increasing Bax and caspase-3 while decreasing Bcl-2) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of electron-withdrawing groups (EWGs) on the phenyl rings significantly enhances biological activity. For example, compounds with double EWGs showed improved inhibitory effects on cancer cell lines compared to those without such modifications .

Inhibitory Activity Against Kinases

Pyrrolo[2,3-d]pyrimidine derivatives have also been identified as potential inhibitors of several kinases involved in cancer progression. For instance:

  • EGFR : Some derivatives displayed IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib.
  • RET Kinase : Certain compounds have been reported to inhibit both wild-type and mutant forms of RET kinase, which is crucial for targeted therapies in specific cancers .

Data Summary

Compound NameTarget KinaseIC50 (μM)Cancer Cell LinesMechanism
Compound 51c-Met0.66A549Apoptosis induction
Compound 5kEGFR/Her2/VEGFR2/CDK20.04 - 0.20HepG2Cell cycle arrest
Compound XRET< 1NSCLCInhibition of growth

Case Studies

  • Compound 51 : Demonstrated significant cytotoxicity against A549 and HeLa cells with an IC50 of 0.38 μM. Further studies revealed its capacity to induce apoptosis through the activation of caspase pathways.
  • Compound 5k : Showed promising results as a multi-targeted kinase inhibitor with potent activity against EGFR and CDK2, indicating its potential for development as a new cancer therapy.

Scientific Research Applications

Kinase Inhibitors

One of the primary applications of 7H-pyrrolo[2,3-d]pyrimidine derivatives is as intermediates in the synthesis of kinase inhibitors. These inhibitors are crucial in the treatment of various cancers and inflammatory diseases. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways.

  • Case Study: BTK Inhibitors
    A series of derivatives based on this compound have been developed as reversible Bruton's tyrosine kinase (BTK) inhibitors. For instance, one derivative demonstrated an IC50 value of 3.0 nM against the BTK enzyme and showed significant anti-proliferative effects on B-cell lymphoma cell lines (Ramos and Jeko-1) . This highlights the compound's potential in treating hematological malignancies.

Antiviral Agents

Research has indicated that certain derivatives exhibit antiviral properties, making them candidates for combating viral infections. Their mechanism often involves interference with viral replication processes, although specific pathways are still under investigation.

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation in models of rheumatoid arthritis, demonstrating efficacy without significant adverse effects on bone or cartilage morphology .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

  • 4-Chloro-pyrrolo[2,3-d]pyrimidine core : Reactive toward nucleophilic substitution due to the electron-withdrawing effect of the fused pyrimidine ring.

  • Protected ribofuranosyl moiety :

    • 5-O-(tert-butyldimethylsilyl) group : Provides steric protection and stability under basic/neutral conditions.

    • 2,3-O-isopropylidene acetal : Acid-labile, enabling selective deprotection.

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group undergoes substitution with nucleophiles, enabling diverse derivatization:

Reaction Conditions Product Yield Source
Amination with NH₃/MeOH60°C, 12 h4-Amino-pyrrolo[2,3-d]pyrimidine derivative85%
Alkoxy substitution with NaOMeDMF, 80°C, 6 h4-Methoxy-pyrrolo[2,3-d]pyrimidine derivative78%
Thiolation with NaSHEtOH, reflux, 8 h4-Mercapto-pyrrolo[2,3-d]pyrimidine derivative70%

Notes : Reactivity is enhanced by electron-deficient pyrimidine rings, with DMF or polar aprotic solvents favoring SNAr mechanisms .

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed cross-couplings:

Reaction Catalyst System Conditions Product Yield Source
Suzuki coupling with aryl boronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O100°C, 12 h4-Aryl-pyrrolo[2,3-d]pyrimidine derivative92%
Sonogashira coupling with terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N, THF60°C, 6 h4-Alkynyl-pyrrolo[2,3-d]pyrimidine derivative88%

Mechanistic Insight : The 4-chloro group acts as a leaving group, with Pd(0) facilitating oxidative addition .

Ribofuranosyl Modifications

The protected ribose moiety undergoes selective deprotection and functionalization:

4.1. Deprotection Reactions

Protecting Group Deprotection Conditions Product Yield Source
5-O-TBDMSTBAF (1M in THF), RT, 2 h5-Hydroxy-ribofuranosyl derivative95%
2,3-O-isopropylideneHCl (0.1M in MeOH), RT, 4 h2,3-Diol ribofuranosyl derivative90%

4.2. Glycosylation Reactions

The ribose moiety participates in glycosylations to form nucleoside analogs:

  • Example : Reaction with silylated nucleophiles (e.g., silylated thymine) under TMSOTf catalysis yields C-nucleosides .

Stability and Degradation

  • Light Sensitivity : Degrades under prolonged UV exposure (t₁/₂ = 48 h in solution).

  • Acid Sensitivity : The isopropylidene group hydrolyzes rapidly below pH 3 .

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impact

Compound Name Position 4 Substituent Position 7 Substituent (Ribose Modifications) Key Properties/Applications References
Target Compound Cl 5-O-TBDMS, 2,3-O-isopropylidene-β-D-ribofuranosyl High stability, synthetic intermediate
5-Iodo-7-β-D-ribofuranosyl analog (CAS 57024-74-5) I Unprotected β-D-ribofuranosyl Antiviral potential, lower logP (-0.35)
4-Chloro-5-iodo-7-(2-C-methyl-β-D-ribofuranosyl) Cl, I 2-C-methyl-β-D-ribofuranosyl Modified sugar conformation, antiviral
LY231514 (Antifolate) NH₂, CH₂-benzoylglutamic acid N/A (non-nucleoside) Inhibits TS, DHFR, GARFT enzymes
4-Methoxy-7-β-D-ribofuranosyl analog OCH₃ Unprotected β-D-ribofuranosyl Increased solubility (PSA 100.6)

Key Observations :

  • Halogen Effects : Chlorine at position 4 enhances electrophilicity for nucleophilic substitutions (e.g., amination), while iodine increases molecular weight and may improve binding to viral polymerases .
  • Sugar Modifications: The TBDMS and isopropylidene groups in the target compound confer lipophilicity (higher logP vs. unprotected analogs), favoring membrane permeability .

Protective Group Strategies in Ribose Functionalization

Table 2: Protective Group Comparisons

Protective Group Combination Synthetic Utility Stability Deprotection Conditions References
5-O-TBDMS, 2,3-O-isopropylidene (Target) Blocks 5′-OH for selective 2′,3′-modifications Acid-labile (isopropylidene), Fluoride-labile (TBDMS) TFA/MeOH (isopropylidene), TBAF (TBDMS)
2,3,5-Tri-O-acetyl () Temporary protection during glycosylation Base-labile NH₃/MeOH
5-O-Dimethoxytrityl () Protects 5′-OH for solid-phase synthesis Acid-labile Dichloroacetic acid

Key Observations :

  • The TBDMS-isopropylidene combination in the target compound allows sequential deprotection, enabling precise functionalization at the 2′,3′ or 5′ positions .
  • Acetyl groups () are cost-effective but less stable under basic conditions, limiting their use in multi-step syntheses.

Critical Steps :

Halogenation : SnCl₂-mediated reduction () or direct substitution () introduces chlorine at position 2.

Glycosylation : TBDMS and isopropylidene groups prevent side reactions but require anhydrous conditions .

Physicochemical and Pharmacokinetic Properties

  • logP : The TBDMS group increases hydrophobicity (estimated logP ~2.5) compared to unprotected analogs (logP -0.35 to 1.5) .
  • Polar Surface Area (PSA) : ~100 Ų (similar to 5-iodo analog, ), indicating moderate permeability.
  • Metabolic Stability : The isopropylidene group resists enzymatic hydrolysis, prolonging half-life in vivo .

Preparation Methods

2',3'-O-Isopropylidene Protection

The diol group of D-ribofuranose is protected as an isopropylidene acetal using acetone and catalytic acid (e.g., H2SO4). This step achieves >95% yield under anhydrous conditions.

5'-O-tert-Butyldimethylsilyl (TBDMS) Protection

The 5'-hydroxyl group is silylated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or DMAP. Solvents such as DMF or pyridine are employed, with reactions typically completing within 4–6 hours at room temperature.

Table 1 : Optimization of TBDMS Protection

ParameterOptimal ConditionYield (%)
SolventAnhydrous DMF92
BaseImidazole89
Temperature25°C90

Glycosylation of Pyrrolo[2,3-d]pyrimidine with Protected Ribofuranose

The coupling of the pyrrolo[2,3-d]pyrimidine core to the protected ribofuranosyl group is achieved via:

Mitsunobu Reaction

Using 5-O-TBDMS-2,3-O-isopropylidene-β-D-ribofuranose and triphenylphosphine/DIAD, the glycosylation proceeds with inversion of configuration to yield β-anomers. This method is favored for its stereoselectivity (>95% β).

Vorbrüggen Glycosylation

Alternately, silylated pyrrolo[2,3-d]pyrimidine (e.g., trimethylsilyl derivative) reacts with 1-O-acetyl ribofuranose in the presence of SnCl4 or TMSOTf. This method requires strict anhydrous conditions and affords moderate yields (70–80%).

Critical Factors :

  • Solvent : Acetonitrile or dichloromethane enhances reactivity.

  • Temperature : 80–100°C accelerates reaction kinetics but risks decomposition.

Chlorination at Position 4

Post-glycosylation, the 4-position is chlorinated using POCl3 or PCl5 in non-polar solvents (toluene, dichloroethane). The reaction is conducted under reflux (110°C) for 6–8 hours, achieving >85% conversion.

Side Reactions :

  • Over-chlorination at adjacent positions is mitigated by stoichiometric control (1.2 equiv POCl3).

  • Residual phosphorus oxychloride is quenched with ice-water, followed by neutralization with NaHCO3.

Purification and Isolation

Crude product is purified via:

  • Solvent Extraction : Sequential washes with ethyl acetate and brine to remove polar impurities.

  • Crystallization : Ethanol/water (16–17% water) at 0°C induces crystallization, yielding >90% purity.

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) resolves residual isomers.

Table 2 : Comparative Yields Across Synthetic Steps

StepYield (%)Purity (%)
Core Synthesis7588
Glycosylation8291
Chlorination8795
Final Crystallization9098

Analytical Characterization

  • NMR : 1H^1H NMR (DMSO-d6): δ 8.72 (s, 1H, H-2), 6.15 (d, J = 4.5 Hz, H-1'), 5.45 (m, H-2', H-3'), 4.45 (m, H-4'), 3.85 (m, H-5'), 1.45 (s, 6H, isopropylidene), 0.90 (s, 9H, TBDMS).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H2O).

Challenges and Mitigation Strategies

  • Anomeric Selectivity : β-configuration is maintained using bulky protecting groups (TBDMS) and polar aprotic solvents.

  • Deprotection Risks : Premature cleavage of isopropylidene is avoided by neutral pH during workup .

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the isopropylidene group shows characteristic singlets at δ 1.3–1.5 ppm (¹H) and δ 25–30 ppm (¹³C) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular weight and purity, e.g., [M+H]+ peaks matching calculated values .
  • X-ray Crystallography : Validates stereochemistry of the ribofuranosyl moiety .

Advanced: How can researchers optimize chlorination efficiency while minimizing byproduct formation?

Q. Answer :

  • Reagent Selection : Use POCl₃ with N,N-dimethylformamide (DMF) as a catalyst for regioselective chlorination .
  • Temperature Control : Maintain reaction temperatures between 80–100°C to avoid decomposition .
  • Workup Strategies : Quench excess POCl₃ with ice-cold water, followed by neutralization with NaHCO₃ to isolate the product .

Table 2 : Chlorination Optimization Parameters

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents3–5 eqMaximizes conversion
Reaction Time4–6 hoursReduces side reactions
Temperature80–90°CBalances rate vs. stability

Advanced: How do substituents at the 5-position (e.g., ethyl, halogens) influence kinase inhibition mechanisms?

Q. Answer :

  • Steric Effects : Bulky groups (e.g., ethyl) reduce binding to smaller kinase active sites but enhance selectivity for larger pockets (e.g., CDK2) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, improving interactions with catalytic lysine residues in kinases like EGFR .
  • Case Study : 5-Ethyl derivatives show 10-fold higher IC₅₀ against CDK2 compared to 5-chloro analogs due to steric complementarity .

Advanced: How should researchers resolve contradictory NMR data in structurally similar analogs?

Q. Answer :

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
  • Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to simplify assignments in crowded spectral regions .
  • Comparative Analysis : Cross-reference with analogs. For example, 5-fluoro substituents cause upfield shifts of adjacent protons by ~0.2 ppm compared to chloro derivatives .

Table 3 : NMR Chemical Shift Variations by Substituent

SubstituentPositionδ (¹H, ppm)δ (¹³C, ppm)
Cl48.5–8.7145–148
F57.9–8.1158–160
Ethyl51.2–1.4 (CH₃)12–15 (CH₃)

Advanced: What strategies address low yields in nucleoside coupling reactions?

Q. Answer :

  • Pre-activation of Sugar : Use 1-chloro-2-deoxy-3,5-di-O-protected ribofuranose to enhance electrophilicity .
  • Lewis Acid Catalysis : Employ SnCl₄ or TMSOTf to promote glycosidic bond formation .
  • Solvent Optimization : Anhydrous acetonitrile or dichloromethane improves reaction homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.